2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride 2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2098053-09-7
VCID: VC3102962
InChI: InChI=1S/C8H9ClN2O.ClH/c9-6-1-2-8(11-3-6)12-7-4-10-5-7;/h1-3,7,10H,4-5H2;1H
SMILES: C1C(CN1)OC2=NC=C(C=C2)Cl.Cl
Molecular Formula: C8H10Cl2N2O
Molecular Weight: 221.08 g/mol

2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride

CAS No.: 2098053-09-7

Cat. No.: VC3102962

Molecular Formula: C8H10Cl2N2O

Molecular Weight: 221.08 g/mol

* For research use only. Not for human or veterinary use.

2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride - 2098053-09-7

Specification

CAS No. 2098053-09-7
Molecular Formula C8H10Cl2N2O
Molecular Weight 221.08 g/mol
IUPAC Name 2-(azetidin-3-yloxy)-5-chloropyridine;hydrochloride
Standard InChI InChI=1S/C8H9ClN2O.ClH/c9-6-1-2-8(11-3-6)12-7-4-10-5-7;/h1-3,7,10H,4-5H2;1H
Standard InChI Key HDCKNFNHAXBZFP-UHFFFAOYSA-N
SMILES C1C(CN1)OC2=NC=C(C=C2)Cl.Cl
Canonical SMILES C1C(CN1)OC2=NC=C(C=C2)Cl.Cl

Introduction

2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride is a heterocyclic compound that belongs to the pyridine derivatives class. It features an azetidine ring linked to a chlorinated pyridine moiety, which contributes to its potential biological activities. This compound has garnered significant attention in medicinal chemistry due to its possible applications in drug development, particularly as a kinase inhibitor or in other therapeutic areas .

Synthesis of 2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride

The synthesis of this compound typically involves several key steps, utilizing various solvents such as dimethyl sulfoxide and dichloromethane, and reagents like sodium hydride for deprotonation and acids for protonation. The synthesis methods focus on optimizing yield and purity while minimizing environmental impact.

Synthesis Steps

  • Starting Materials: The synthesis often begins with readily available starting materials.

  • Reaction Conditions: Various conditions are optimized to achieve the desired product, including the use of bases and acids.

  • Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Biological Activities and Potential Applications

2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride is primarily studied for its biological activities, particularly as a kinase inhibitor. Compounds with similar structures have shown varying degrees of inhibitory activity against different kinases, suggesting potential therapeutic applications in cancer treatment and other diseases.

Potential Therapeutic Areas

  • Cancer Treatment: The compound's kinase inhibitory activity makes it a candidate for cancer therapy.

  • Other Diseases: Its potential applications extend beyond oncology, depending on its specific biological targets.

Characterization Techniques

Characterization of this compound typically involves nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its identity and purity.

Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the compound's molecular structure.

  • Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern.

Research Findings and Future Directions

Research into 2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride highlights its potential in drug discovery. Further studies are needed to fully explore its therapeutic potential and to optimize its synthesis for large-scale production.

Data Table: Potential Applications

Therapeutic AreaPotential Use
Cancer TreatmentKinase inhibitor
Other DiseasesDependent on biological targets

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